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molecular formula C10H13NO2 B8777387 2-(4-methoxyphenyl)-N-methylacetamide

2-(4-methoxyphenyl)-N-methylacetamide

Cat. No. B8777387
M. Wt: 179.22 g/mol
InChI Key: JKUARWCJTQQYQC-UHFFFAOYSA-N
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Patent
US07208500B2

Procedure details

was prepared from 4-methoxyphenylacetic acid chloride and methylamine following Method B. 1H NMR (300 MHz, CDCl3) δ 7.14 (d, 2H, J=8.67 Hz), 6.86 (d, 2H, J=8.67 Hz), 3.78 (s, 3H), 3.49 (s, 2H), 2.72 (d, 3H, J=4.71 Hz). LCMS (ESI+) [M+H]/z Calc'd 180, found 180.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](Cl)=[O:11])=[CH:5][CH:4]=1.[CH3:13][NH2:14]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([NH:14][CH3:13])=[O:11])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)CC(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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